Product packaging for 2',3'-Dimethoxyadenosine(Cat. No.:CAS No. 20649-46-1)

2',3'-Dimethoxyadenosine

Cat. No.: B3368231
CAS No.: 20649-46-1
M. Wt: 327.29 g/mol
InChI Key: VEUFBAPMMDFOOF-IJJXPJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3'-Dimethoxyadenosine is a synthetic nucleoside analog of adenosine, engineered for advanced biochemical and pharmacological research. This compound features methoxy modifications at the 2' and 3' positions of the ribose sugar, a structural alteration that can significantly influence its interaction with enzymes, receptors, and RNA, thereby modulating its biological activity and stability compared to its parent molecule. Adenosine itself is a fundamental purine nucleoside that acts as an endogenous ligand for a family of G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3), which are critical targets in therapeutic development . The primary research applications for this compound are anticipated to span several cutting-edge areas. It serves as a critical building block in nucleoside chemistry and is a valuable tool for investigating the structure and function of RNA modifications, a field known as epitranscriptomics . Researchers can utilize this analog to probe the mechanisms of methyltransferases and demethylases—the "writer" and "eraser" enzymes that dynamically regulate RNA modifications like the prevalent N6-methyladenosine (m6A) . Furthermore, due to its modified sugar moiety, it may exhibit distinct binding affinity and selectivity for the various adenosine receptor subtypes. This makes it a compound of interest for studying signaling pathways involved in a wide range of physiological processes, including but not limited to immune response, inflammation, and neural protection . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N5O6 B3368231 2',3'-Dimethoxyadenosine CAS No. 20649-46-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20649-46-1

Molecular Formula

C12H17N5O6

Molecular Weight

327.29 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3,4-dimethoxyoxolane-3,4-diol

InChI

InChI=1S/C12H17N5O6/c1-21-11(19)6(3-18)23-10(12(11,20)22-2)17-5-16-7-8(13)14-4-15-9(7)17/h4-6,10,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,10-,11+,12-/m1/s1

InChI Key

VEUFBAPMMDFOOF-IJJXPJNWSA-N

SMILES

COC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)N)CO

Isomeric SMILES

CO[C@]1([C@H](O[C@H]([C@@]1(O)OC)N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

COC1(C(OC(C1(O)OC)N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 ,3 Dimethoxyadenosine

Established Chemical Synthesis Pathways for 2',3'-Dimethoxyadenosine

The synthesis of this compound can be achieved through various established chemical pathways, primarily starting from the naturally abundant precursor, adenosine (B11128). These methods often involve the strategic use of protecting groups and regioselective reactions to achieve the desired methylation at the 2' and 3' positions of the ribose sugar.

Synthesis from Adenosine Precursors

The direct methylation of adenosine is a common approach to synthesize this compound. One method involves treating adenosine with a methylating agent, such as methyl iodide, in an anhydrous alkaline medium. nih.gov This reaction can yield a mixture of products, including the desired 2',3'-di-O-methyladenosine, as well as monomethylated and other dimethylated isomers. nih.gov The reaction conditions, such as temperature and reaction time, can be optimized to favor the formation of the desired product. For instance, treatment of adenosine with methyl iodide at 0°C for 4 hours can produce 2',3'-O-dimethyladenosine in a significant yield, alongside other methylated byproducts. nih.gov

Another approach involves the use of diazomethane (B1218177) for methylation. Reacting adenosine with diazomethane in a partially aqueous medium can produce 2',3'-di-O-methyladenosine, although often in lower yields compared to other methylated products. acs.org The use of protecting groups on the adenosine precursor can enhance the selectivity of the methylation reaction. For example, starting with a protected adenosine derivative, such as one with a trityl group on the 5'-hydroxyl, can influence the regioselectivity of the methylation. tandfonline.com

A multi-step synthesis can also be employed, starting from a more extensively protected adenosine derivative. For instance, the synthesis can begin with a precursor where the 3' and 5' hydroxyl groups are protected, facilitating the selective methylation of the 2'-hydroxyl group first, followed by deprotection and subsequent methylation of the 3'-hydroxyl group. researchgate.net

Regioselective Functionalization Strategies

Achieving regioselectivity in the methylation of the 2' and 3' hydroxyl groups of adenosine is a key challenge in the synthesis of this compound. Several strategies have been developed to control the position of methylation.

One effective strategy involves the use of a catalyst, such as stannous chloride. nih.gov The regioselectivity of the 2'- and 3'-O-alkylation can be controlled by optimizing the addition, timing, and concentration of the catalyst and the methylating agent, diazomethane. nih.gov For example, mixing a stoichiometric amount of stannous chloride with 2-aminoadenosine (B16350) at room temperature followed by the immediate addition of diazomethane can lead to selective alkylation at the 2'-OH position. nih.gov In contrast, a longer pre-incubation of the precursor with stannous chloride before the addition of diazomethane can favor methylation at the 3'-OH position. nih.gov

The use of bulky protecting groups at the 5'-position of the ribose can also influence the regioselectivity of methylation. tandfonline.comtandfonline.com For instance, the presence of a trityl group at the 5'-OH can sterically hinder methylation at the 3'-OH, thereby favoring methylation at the 2'-OH position. tandfonline.com This steric effect can be further enhanced by using even bulkier substituted trityl groups. tandfonline.com

Another regioselective methylation technique involves the use of MeI/Ag₂O on a protected adenosine derivative, such as 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-N-(4-monomethoxytrityl)adenosine. nih.gov This method has been shown to achieve regioselective 2'-O-methylation without affecting the base moiety. nih.gov

PrecursorMethylating AgentCatalyst/Protecting Group StrategyMajor Product(s)Reference(s)
AdenosineMethyl IodideAnhydrous alkaline medium2'-O-Methyladenosine, 3'-O-Methyladenosine, 2',3'-Di-O-methyladenosine nih.gov
AdenosineDiazomethanePartially aqueous medium2'-O-Methyladenosine, 3'-O-Methyladenosine, 2',3'-Di-O-methyladenosine acs.org
2-AminoadenosineDiazomethaneStannous chloride2'-O-Methylguanosine (after deamination), 3'-O-Methylguanosine (after deamination) nih.gov
N⁶-CyclohexyladenosineMethyl Iodide5'-O-Trityl group2'-O-Methyl-5'-O-trityl-N⁶-cyclohexyladenosine tandfonline.com
Protected AdenosineMeI/Ag₂O3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-N-(4-monomethoxytrityl)Regioselective 2'-O-methylation nih.gov

Emerging Biocatalytic and Enzymatic Approaches for Nucleoside Modification

While chemical synthesis remains a primary route for producing this compound, biocatalytic and enzymatic methods are emerging as powerful alternatives for nucleoside modification. acs.orgnih.govtandfonline.com These approaches offer advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. preprints.org

Enzymes from nucleoside metabolism and salvage pathways are being explored for the synthesis of various nucleoside analogues. nih.govtandfonline.com For instance, nucleoside phosphorylases can catalyze the reversible phosphorolysis of nucleosides, allowing for the "base swapping" to create new nucleoside derivatives. tandfonline.com While specific enzymatic systems for the direct synthesis of this compound are still under development, the existing biocatalytic toolbox for nucleoside modification holds significant promise.

Enzymatic methods can also be used for the regioselective modification of nucleosides. For example, engineered enzymes could potentially be designed to specifically methylate the 2' and 3' hydroxyl groups of adenosine. The use of protecting groups can also be combined with enzymatic steps in chemoenzymatic synthesis strategies. chemrxiv.org For instance, a 2',3'-O-isopropylidene protecting group has been shown to be tolerated by some template-independent RNA polymerases, suggesting that protected nucleosides can be utilized in enzymatic reactions. chemrxiv.org

Furthermore, enzymes like thymidylate synthase have been shown to use a formaldehyde-shunt to directly methylate nucleotides, demonstrating the potential for enzymatic activation of simple carbon donors for methylation reactions. nih.gov

Design and Synthesis of this compound Analogs and Conjugates

The design and synthesis of analogs and conjugates of this compound are driven by the need to explore structure-activity relationships and develop new molecules with specific properties. These modifications can be made to the ribose and base moieties of the molecule.

Exploration of Ribose and Base Moiety Modifications

Modifications to the ribose moiety of this compound can involve the introduction of different functional groups at various positions. For example, analogs with modifications at the 2'- and 5'-positions have been synthesized to study their biological activities. nih.gov The synthesis of 2'-fluoro-6'-methylene-carbocyclic adenosine, an analog with significant structural changes to the ribose ring, has been achieved through a multi-step stereoselective process. researchgate.net Hybridization studies of oligonucleotides with various 2'-ribose modifications, such as 2'-fluoro, 2'-O-propyl, and 2'-O-methoxyethyl, have provided insights into the effects of these modifications on duplex stability and kinetics. nih.gov

The purine (B94841) base of this compound can also be modified to create a diverse range of analogs. For instance, 2,N⁶-disubstituted adenosine analogs have been synthesized and evaluated for their biological activities. nih.gov The synthesis of 2,6-disubstituted-4'-selenoadenosine-5'-N,N-dimethyluronamide derivatives as selective human A₃ adenosine receptor antagonists highlights the potential for creating targeted therapeutic agents through base modifications. mdpi.com

Stereochemical Considerations in Analog Synthesis

The stereochemistry of the ribose sugar is crucial for the biological activity of nucleoside analogs. Therefore, stereoselective synthesis is a critical aspect of designing and preparing this compound analogs. nih.gov For example, the stereoselective synthesis of tetrahydropyrans and dihydropyrans, which are structural motifs found in many natural products, often relies on methods like the Prins cyclization. nih.gov

The synthesis of complex heterocyclic compounds often requires precise control over stereochemistry. For instance, gold(I)-catalyzed cascade reactions have been used for the stereoselective synthesis of sulfur- or selenium-containing indeno[1,2-b]chromene derivatives. preprints.org Such advanced synthetic methods can be applied to create stereochemically defined analogs of this compound with unique three-dimensional structures.

Development of Advanced Synthetic Strategies for Complex Derivatives

The creation of complex derivatives of this compound necessitates sophisticated, multi-step synthetic strategies that provide precise control over chemical reactivity at various sites on the molecule. Given that the parent adenosine structure contains multiple reactive functional groups—specifically, the primary 5'-hydroxyl, the secondary 2' and 3' hydroxyls on the ribose ring, and the exocyclic N⁶-amino group on the purine base—chemists must employ advanced methods to achieve selective modifications. ddugu.ac.inumich.edu These strategies are crucial for building novel molecules with tailored properties, often for research in medicinal chemistry and molecular biology. The core challenge lies in insulating certain functional groups while targeting others for reaction, a feat accomplished primarily through the strategic use of protecting groups and carefully planned reaction sequences. ddugu.ac.inadelaide.edu.au

A cornerstone of advanced nucleoside synthesis is the implementation of an orthogonal protecting group strategy. organic-chemistry.org This approach involves the use of multiple, distinct protecting groups within the same molecule, each of which can be removed under specific chemical conditions without affecting the others. organic-chemistry.orgiris-biotech.de This allows for the sequential deprotection and modification of different functional groups, providing a high degree of control over the synthetic pathway.

The synthesis of complex derivatives often begins not with this compound itself, but with a more synthetically versatile precursor like adenosine or a pre-functionalized purine riboside. The general approach involves three key phases:

Strategic Protection: The hydroxyl and amino groups are masked with appropriate protecting groups. The choice of group is dictated by its stability to subsequent reaction conditions and the mildness of its eventual removal. ddugu.ac.in

Core Modification: With the reactive sites protected, the desired chemical modifications are carried out on the purine ring or the sugar moiety.

Deprotection: The protecting groups are removed to yield the final derivative.

A common strategy for creating diverse derivatives involves starting with a doubly functionalized purine, such as 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine. nih.gov This intermediate is highly valuable because the iodine and chlorine atoms at the C2 and C6 positions, respectively, can be selectively substituted. nih.gov For instance, the chlorine at C6 can be displaced with an amine, while the iodine at C2 can be used in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce alkynyl groups. nih.gov This allows for the systematic synthesis of a library of compounds with diverse substitutions at these key positions.

Furthermore, advanced strategies may involve the use of continuous-flow chemistry, where reagents are mixed in flowing streams rather than in a static flask. d-nb.infoflinders.edu.au This technique can improve reaction efficiency, safety, and scalability, particularly when dealing with hazardous reagents or intermediates. d-nb.info The development of such multi-step sequences, whether in batch or flow, is essential for accessing structurally complex and novel adenosine derivatives that would be impossible to create through simpler, one-pot methods. walisongo.ac.idresearchgate.net

The following table summarizes some advanced synthetic strategies used in the derivatization of adenosine analogs, which are applicable to the synthesis of complex this compound derivatives.

Target Modification SiteStrategy/Reaction TypeKey Reagents & ConditionsPurpose of Modification
5'-HydroxylSelective ProtectionDimethoxytrityl chloride (DMT-Cl) in pyridine. umich.edulibretexts.orgMasks the primary hydroxyl to allow for reactions at other positions; removable under mild acidic conditions. umich.edulibretexts.org
2', 3'-HydroxylsDiol ProtectionAcetone or 2,2-dimethoxypropane (B42991) with an acid catalyst.Protects the cis-diol system with an isopropylidene (acetonide) group, enabling modification elsewhere.
N⁶-AminoAmine ProtectionBenzoyl chloride (Bz-Cl). libretexts.orgPrevents the nucleophilic amino group from participating in unwanted side reactions; removable with base. libretexts.org
C2-PositionPalladium-Catalyzed Cross-CouplingStarting from a 2-iodo precursor with an alkyne, CuI, [(C₆H₅)₃P]₂PdCl₂, Et₃N. nih.govIntroduces carbon-carbon bonds, such as alkynyl groups, to build molecular complexity. nih.gov
C6-PositionNucleophilic Aromatic SubstitutionStarting from a 6-chloro precursor, react with a desired amine (e.g., CH₃NH₂). nih.govEnables the introduction of various N⁶-substituted groups. nih.gov
Multi-step SynthesisLinear Sequential SynthesisA series of protection, coupling, and deprotection steps. walisongo.ac.idAllows for the systematic and controlled construction of a highly functionalized target molecule. walisongo.ac.id

Biological Activities and Underlying Molecular Mechanisms of 2 ,3 Dimethoxyadenosine

Interactions with Cellular Enzymatic Systems

The functional impact of 2',3'-Dimethoxyadenosine on cellular enzymatic systems is a key area of interest. Preliminary data points towards potential interactions with enzymes involved in nucleoside metabolism and nucleic acid modification.

Modulation of Nucleoside Metabolic Enzymes

Nucleoside metabolic enzymes are critical for the synthesis and degradation of nucleosides, thereby maintaining cellular nucleotide pools and regulating signaling pathways. Key enzymes in adenosine (B11128) metabolism include adenosine deaminase, which converts adenosine to inosine, and adenosine kinase, which phosphorylates adenosine to adenosine monophosphate. nih.govreactome.orgnih.govwikipedia.orgnih.govnih.govuniprot.orgsigmaaldrich.com The structural similarity of this compound to adenosine suggests that it may interact with these enzymes, potentially acting as a substrate or inhibitor, thereby modulating adenosine levels and downstream signaling. However, specific studies confirming and characterizing these interactions are currently lacking.

Another important enzyme in purine (B94841) metabolism is purine nucleoside phosphorylase (PNP), which reversibly cleaves the glycosidic bond of purine nucleosides. nih.govnih.govresearchgate.netmdpi.comcytoskeleton.com While some adenosine analogs are known to be substrates for PNP, the interaction between PNP and this compound has not been documented.

Specific Enzyme-Substrate/Inhibitor Relationships

The nature of the interaction between this compound and specific enzymes, whether as a substrate that is chemically transformed or as an inhibitor that blocks enzyme activity, remains to be elucidated. The methoxy (B1213986) groups at the 2' and 3' positions of the ribose sugar are significant modifications that could influence its recognition and binding by various enzymes. Further enzymatic assays are required to determine the kinetic parameters of these potential interactions and to identify which enzymes, if any, are targeted by this compound.

Influence on Nucleic Acid Modifying Enzymes (e.g., Methyltransferases)

Nucleic acid modifying enzymes, such as DNA and RNA methyltransferases, play a crucial role in regulating gene expression and other cellular processes. nih.govelifesciences.orgfrontiersin.orgresearchgate.netnih.govnih.govnih.govscbt.combiorxiv.org These enzymes utilize S-adenosylmethionine (SAM) as a methyl group donor. Given the structural resemblance of this compound to adenosine, a component of SAM, it is conceivable that this compound or its metabolites could interfere with the activity of methyltransferases. However, there is currently no direct evidence to support the inhibition or modulation of DNA or RNA methyltransferases by this compound.

Cellular and Subcellular Modulatory Effects

The potential enzymatic interactions of this compound are expected to translate into broader effects on cellular behavior, including proliferation and gene expression.

Regulation of Gene Expression and Transcriptional Processes

The regulation of gene expression is a complex process controlled by a multitude of factors, including transcription factors that bind to specific DNA sequences to activate or repress gene transcription. nih.govmdpi.comnih.govresearchgate.netnih.gov Any modulation of cellular signaling pathways or epigenetic marks by this compound could indirectly influence the activity of transcription factors and, consequently, alter gene expression patterns. However, direct evidence linking this compound to changes in the expression of specific genes or the activity of particular transcription factors is currently absent from the scientific literature.

Interference with Nucleic Acid Biosynthesis and Processing

There is currently no available scientific literature detailing the effects of this compound on nucleic acid biosynthesis and processing. Research on structurally related compounds, such as various nucleoside analogues, often investigates their potential to interfere with DNA and RNA synthesis by acting as chain terminators or inhibitors of key enzymes like polymerases. However, no such studies have been published specifically for this compound. Consequently, its impact on critical processes like DNA replication, transcription, and RNA processing remains unknown.

Modulation of Intracellular Signaling Cascades

The influence of this compound on intracellular signaling cascades has not been elucidated in published research. While the parent molecule, adenosine, is a well-established signaling molecule that activates a family of G protein-coupled receptors (adenosine receptors A1, A2A, A2B, and A3), it is not known whether the 2' and 3' methoxy modifications of this compound allow it to interact with these or other signaling pathways. Key signaling pathways often modulated by nucleoside analogues include those involving cyclic adenosine monophosphate (cAMP) and various protein kinases. However, no data is available to suggest that this compound participates in or modulates these cascades.

Impacts on Cellular Homeostasis and Stress Responses

Information regarding the impact of this compound on cellular homeostasis and stress responses is not present in the current body of scientific literature. Investigations into how cells respond to this compound in terms of endoplasmic reticulum stress, oxidative stress, or other homeostatic perturbations have not been reported. Therefore, its potential to induce or mitigate cellular stress is entirely speculative.

Engagement with Specific Molecular Targets

Identification of Receptors and Binding Partners

There are no published studies that have identified specific receptors or molecular binding partners for this compound. While its structural similarity to adenosine might suggest a potential interaction with adenosine receptors or other adenosine-binding proteins, such as kinases or phosphodiesterases, this has not been experimentally verified. Without dedicated binding assays and molecular studies, the direct molecular targets of this compound remain unidentified.

Mechanistic Insights into Target Binding and Functional Outcomes

Given the lack of identified molecular targets for this compound, there are no mechanistic insights into its binding or the functional outcomes of such interactions. The specific molecular interactions, conformational changes in target proteins, and subsequent downstream cellular effects that would result from this compound binding are unknown.

Biological Activity Spectrum in Research Models

A review of the scientific literature did not yield any studies describing the biological activity spectrum of this compound in any research models, including in vitro cell cultures or in vivo animal studies. Consequently, there is no data on its potential therapeutic or toxicological effects.

Observations in Microbial Systems

There is no publicly available scientific literature detailing the antibacterial or antifungal activities of this compound. While studies on similar nucleoside analogs, such as 2',3'-dideoxyadenosine, have demonstrated antimicrobial properties, these findings cannot be extrapolated to this compound due to the specific structural differences between the molecules. The methoxy groups at the 2' and 3' positions of the ribose sugar moiety in this compound represent a significant structural distinction from other adenosine derivatives, and how these modifications influence its interaction with microbial targets is currently unknown.

Functional Characterization in Isolated Cell Lines

No research studies detailing the functional characterization of this compound in isolated cell lines, including its effects on cancer cells or its potential antiviral activity, have been found in the available scientific literature. While the broader class of adenosine analogs has been a subject of interest in cancer and virology research, with compounds like N6-methyladenosine being studied for their roles in cellular processes, specific data on this compound is absent. Consequently, there is no information regarding its cytotoxic effects, impact on cell proliferation, or its mechanism of action in any tested cell line.

Metabolic Fate and Biotransformation Pathways of 2 ,3 Dimethoxyadenosine in Biological Systems

Biotransformation Routes of 2',3'-Dimethoxyadenosine

The biotransformation of this compound is anticipated to proceed through two main phases of drug metabolism: Phase I, which introduces or exposes functional groups, and Phase II, which involves conjugation of these groups with endogenous molecules to enhance water solubility and facilitate excretion.

Phase I metabolism of this compound would likely involve the enzymatic removal of the methyl groups from the 2' and 3' positions of the ribose sugar. This process, known as O-demethylation, is a common oxidative reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govwikipedia.orgsigmaaldrich.com The removal of one or both methyl groups would yield more polar metabolites, namely 2'-hydroxy-3'-methoxyadenosine, 3'-hydroxy-2'-methoxyadenosine, and ultimately, the fully demethylated adenosine (B11128).

The primary enzyme system responsible for such oxidative reactions is the cytochrome P450 superfamily, which are heme-containing monooxygenases. sigmaaldrich.com These enzymes are abundant in the liver and are central to the metabolism of a vast array of foreign compounds. longdom.org The O-demethylation process involves the introduction of an oxygen atom to the methyl group, leading to an unstable intermediate that spontaneously decomposes to yield the demethylated product and formaldehyde. nrel.gov

Beyond de-methylation, other potential Phase I reactions could include oxidation of the purine (B94841) ring or the ribose moiety, although these are generally considered less common pathways for nucleoside analogs compared to modifications of the sugar and base substituents.

Following Phase I metabolism, the newly exposed hydroxyl groups on the ribose moiety of the demethylated metabolites can undergo Phase II conjugation reactions. longdom.orgdrughunter.com These reactions further increase the water solubility of the metabolites, preparing them for efficient renal or biliary excretion. The two primary conjugation pathways relevant to hydroxylated nucleosides are glucuronidation and sulfation. nih.govuomus.edu.iq

Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. wikipedia.org The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). youtube.com The resulting glucuronide conjugates are highly water-soluble and are readily eliminated from the body. wikipedia.org Studies on adenosine have shown that it can influence glucuronidation processes, suggesting that adenosine analogs could also be substrates for UGT enzymes. nih.gov

Sulfation: In this pathway, a sulfonate group is transferred from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. researchgate.net This reaction is catalyzed by sulfotransferases (SULTs). Like glucuronides, sulfate (B86663) conjugates are more polar and easily excreted.

The extent to which this compound or its demethylated metabolites undergo these conjugation reactions would depend on their affinity for the specific UGT and SULT isoforms present in the metabolizing tissues.

In addition to the classical drug metabolism pathways, the fate of this compound could also be influenced by the cellular machinery for nucleotide synthesis, specifically the nucleoside salvage and de novo pathways.

The nucleoside salvage pathway recycles preformed nucleobases and nucleosides resulting from the breakdown of nucleic acids. wikipedia.orgfiveable.me It is plausible that if this compound is deglycosylated (cleavage of the bond between the adenine (B156593) base and the ribose sugar), the released adenine could be salvaged by adenine phosphoribosyltransferase (APRT) to form adenosine monophosphate (AMP). nih.gov However, the bulky methoxy (B1213986) groups at the 2' and 3' positions might hinder the recognition and activity of the enzymes involved in this pathway.

Enzymatic Systems Governing this compound Metabolism

The biotransformation of this compound is expected to be orchestrated by a specific set of enzymes, primarily from the cytochrome P450 and transferase superfamilies.

Cytochrome P450 enzymes are the principal catalysts of Phase I oxidative metabolism. sigmaaldrich.com Given that O-demethylation is a key predicted metabolic route for this compound, specific CYP isoforms are likely involved. While the exact isoforms have not been identified for this particular compound, studies on other methoxylated molecules provide insights. For instance, various CYP enzymes, including members of the CYP1, CYP2, and CYP3 families, are known to catalyze O-demethylation reactions. nih.gov The specific CYP enzymes involved would depend on the structural features of this compound and its ability to fit into the active site of the enzyme. The efficiency of this demethylation can be influenced by factors such as the presence of coenzymes like vitamin B2, which can enhance the catalytic activity of some CYPs. mdpi.com

Table 1: Potential Cytochrome P450 Enzymes in this compound Metabolism

Enzyme Family Potential Role Rationale

| CYP1, CYP2, CYP3 | O-demethylation of the 2' and 3' methoxy groups. | These families contain numerous isoforms known to catalyze the O-demethylation of a wide range of xenobiotics, including those with methoxy groups on aromatic and aliphatic structures. nrel.govwikipedia.orgnih.gov |

Phase II metabolism of the demethylated products of this compound would be mediated by transferase enzymes.

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation, a major Phase II conjugation pathway. wikipedia.orgreactome.org The hydroxyl groups exposed after demethylation would serve as acceptor sites for glucuronic acid. Various UGT isoforms, with differing substrate specificities, are present in the liver and other tissues. nih.gov

Sulfotransferases (SULTs): SULTs catalyze the sulfation of hydroxyl groups. researchgate.net Similar to UGTs, different SULT isoforms exist, and their involvement would depend on the substrate affinity of the demethylated metabolites.

Table 2: Potential Transferase Enzymes in this compound Metabolism

Enzyme Family Potential Role Rationale
UDP-Glucuronosyltransferases (UGTs) Glucuronidation of hydroxylated metabolites. UGTs are the primary enzymes responsible for conjugating glucuronic acid to hydroxyl groups, a common pathway for detoxifying and eliminating xenobiotics. reactome.orgnih.gov

| Sulfotransferases (SULTs) | Sulfation of hydroxylated metabolites. | SULTs provide an alternative conjugation pathway for hydroxylated compounds, increasing their water solubility and facilitating their excretion. researchgate.net |

No Direct Research Found on the Metabolic Fate of this compound

Despite a comprehensive search of available scientific literature, no specific studies detailing the metabolic fate and biotransformation pathways of this compound in any biological system have been identified. Consequently, there is no published data on the identification and characterization of its metabolites in research models.

The metabolism of a chemical compound, which involves the processes of absorption, distribution, metabolism, and excretion (ADME), is a critical aspect of understanding its biological activity and potential toxicological profile. For novel or less-studied compounds like this compound, dedicated research is required to elucidate how the body processes them.

In the absence of direct research, the potential metabolic pathways of this compound can only be hypothesized based on the known metabolism of structurally related adenosine analogs and the general principles of drug metabolism. Such hypothetical pathways would involve Phase I and Phase II reactions.

Phase I reactions typically involve oxidation, reduction, and hydrolysis, often mediated by the cytochrome P450 (CYP) family of enzymes. For this compound, potential Phase I transformations could include:

O-demethylation: The methoxy groups at the 2' and 3' positions of the ribose sugar are potential sites for enzymatic removal, which would result in the formation of hydroxylated metabolites.

Hydroxylation: Addition of a hydroxyl group to the adenine base or the ribose sugar.

N-dealkylation: If any alkyl groups were present on the adenine base, their removal would be a possible metabolic step.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Potential Phase II pathways for this compound or its metabolites could include:

Glucuronidation: Attachment of glucuronic acid to hydroxyl groups.

Sulfation: Conjugation with a sulfonate group.

It is crucial to emphasize that these are predicted pathways based on chemical structure and general metabolic processes. Without experimental data from in vitro studies (using, for example, liver microsomes or hepatocytes) or in vivo studies in animal models, the actual metabolic profile of this compound remains unknown.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 2 ,3 Dimethoxyadenosine

Correlating Structural Modifications with Biological Activity Profiles

The biological activity of 2',3'-Dimethoxyadenosine is intrinsically linked to its unique chemical structure. The presence of methoxy (B1213986) groups at the 2' and 3' positions of the ribose sugar moiety significantly influences its interaction with biological targets. To establish a clear structure-activity relationship, researchers would systematically modify the this compound scaffold and assess the resulting changes in biological activity.

Key structural modifications would include:

Alterations of the 2' and 3' Methoxy Groups: Varying the size and electronegativity of the substituents at these positions can probe the steric and electronic requirements of the binding pocket. For instance, replacing methoxy groups with ethoxy, fluoro, or hydroxyl groups would provide insight into the tolerance for larger or more polar functionalities.

Modifications of the Adenine (B156593) Base: Substitutions at the N6 and C2 positions of the adenine ring are common strategies to modulate receptor affinity and selectivity. For example, the introduction of benzyl (B1604629) or cyclopropyl (B3062369) groups at the N6 position has been shown to influence activity at adenosine (B11128) receptors.

Changes to the Ribose Moiety: Exploring alternative sugar puckers or even replacing the ribose with a carbocyclic or acyclic system can reveal the importance of the ribose conformation for biological activity.

The biological activity of each new analog would be quantified using in vitro assays. For example, if targeting adenosine receptors, radioligand binding assays would determine the binding affinity (Ki), and functional assays would measure the agonistic or antagonistic potency (EC50 or IC50). The collected data would be compiled into a data table to systematically correlate structural changes with activity.

Table 1: Hypothetical SAR Data for this compound Analogs

CompoundR1 (2'-position)R2 (3'-position)N6-substituentBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound OCH3OCH3HData PlaceholderData Placeholder
Analog 1OCH2CH3OCH3HData PlaceholderData Placeholder
Analog 2OHOCH3HData PlaceholderData Placeholder
Analog 3OCH3OCH3BenzylData PlaceholderData Placeholder
Analog 4OCH3OCH3CyclopropylData PlaceholderData Placeholder

Rational Design Principles for Enhanced Biological Function

The insights gained from SAR studies form the basis for the rational design of novel this compound derivatives with improved biological functions, such as enhanced potency, selectivity, or metabolic stability.

Key rational design principles would involve:

Exploiting Receptor-Ligand Interactions: If the three-dimensional structure of the biological target is known, computational modeling can be used to visualize the binding pocket. The 2' and 3'-methoxy groups might be designed to form specific hydrogen bonds or van der Waals interactions with amino acid residues in the target protein. New analogs can then be designed to optimize these interactions.

Scaffold Hopping and Bioisosteric Replacement: In some cases, the entire ribose or adenine scaffold might be replaced with a different chemical moiety that maintains the key pharmacophoric features required for biological activity but offers improved properties.

Computational and In Silico Approaches in SAR/SMR Studies

Computational chemistry plays a pivotal role in modern drug discovery and is essential for understanding the SAR and SMR of compounds like this compound at a molecular level.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. For this compound, docking studies could be performed against the crystal structures of various adenosine receptors (e.g., A1, A2A, A2B, A3) or other potential enzyme targets. The results would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, revealing key interactions between the methoxy groups and the protein.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the predicted binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. These simulations are crucial for understanding the mechanistic aspects of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR model could be developed using the data from the SAR table.

The process would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, electronic properties, topological indices) would be calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model can be a powerful tool for predicting the biological activity of novel, untested analogs of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Advanced Methodologies for Investigating 2 ,3 Dimethoxyadenosine in Academic Research

Analytical and Bioanalytical Techniques for Compound Characterization

The foundational step in studying any chemical compound is its unequivocal characterization. nih.gov This involves confirming its chemical structure, determining its purity, and quantifying its presence in various matrices. For 2',3'-Dimethoxyadenosine, this is achieved through a combination of advanced spectroscopic and chromatographic methods. nih.gov

Spectroscopic techniques are indispensable for the structural elucidation of molecules. researchgate.netdatanose.nl They provide detailed information about the atomic composition and connectivity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can map out the carbon-hydrogen framework. For this compound, 1D NMR (¹H and ¹³C) and 2D NMR (like HSQC) experiments would be conducted. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the adenine (B156593) base, the ribose sugar, and the two methoxy (B1213986) groups. researchgate.netresearchgate.net The chemical shifts and coupling constants of the ribose protons are particularly important for confirming the 2' and 3' positions of the methoxy groups.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data based on known shifts for similar adenosine (B11128) derivatives.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-8 (Adenine) ~8.2 Singlet
H-2 (Adenine) ~8.0 Singlet
H-1' (Ribose) ~6.0 Doublet
H-2' (Ribose) ~4.5 Multiplet
H-3' (Ribose) ~4.3 Multiplet
OCH₃ (at 2') ~3.5 Singlet
OCH₃ (at 3') ~3.4 Singlet
H-4' (Ribose) ~4.1 Multiplet

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z). nih.gov For this compound (C₁₂H₁₇N₅O₄), the expected exact mass is 295.1281 g/mol . chemicalbook.com High-resolution mass spectrometry techniques, such as Quadrupole Time-of-Flight (QTOF), can confirm this with high accuracy. massbank.eu Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural confirmation by showing the loss of specific chemical groups, such as the ribose sugar or methoxy groups. nih.gov

Chromatography is essential for separating the target compound from impurities, starting materials, or a complex biological matrix. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the standard methods used for the analysis and purification of nucleoside analogs.

These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). nih.gov For a moderately polar compound like this compound, reversed-phase chromatography is commonly employed. nih.gov In this method, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By gradually increasing the proportion of the organic solvent, compounds are eluted based on their hydrophobicity. The high resolution of these techniques allows for the separation of closely related structures, ensuring the purity of the compound used in subsequent biological assays. nih.gov

Interactive Table 2: Typical HPLC Conditions for this compound Analysis This table outlines a sample method for analytical separation.

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV Absorbance at 260 nm

Cellular and Molecular Biology Techniques

Once this compound is characterized and purified, a variety of cellular and molecular biology techniques can be used to investigate its biological activity and mechanism of action.

To understand the global transcriptional response of cells to this compound, researchers can perform gene expression profiling. nih.gov

RNA Sequencing (RNA-Seq): This high-throughput method provides a comprehensive snapshot of the entire transcriptome of cells treated with the compound. By comparing the gene expression profiles of treated cells to untreated controls, scientists can identify all genes that are significantly upregulated or downregulated. nih.gov This can reveal the cellular pathways and biological processes affected by this compound, offering clues to its mechanism of action. researchgate.net

Quantitative PCR (qPCR): Following a broad analysis like RNA-Seq, qPCR is used to validate the changes in expression of specific genes of interest. This technique is highly sensitive and quantitative, allowing for the precise measurement of changes in the expression of a smaller set of genes identified in the initial screen. nih.gov

A critical step in understanding a compound's function is to identify its direct molecular targets. Protein-ligand binding assays are designed to measure the interaction between a compound (the ligand) and its protein target. sigmaaldrich.com Since this compound is an analog of adenosine, a primary hypothesis would be that it interacts with adenosine receptors (A₁, A₂A, A₂B, A₃) or other adenosine-binding proteins like kinases. nih.gov

Radioligand Binding Assays: A traditional method where a radioactive version of a known ligand is used to compete with the test compound (this compound) for binding to the receptor. The ability of this compound to displace the radioligand provides a measure of its binding affinity (Ki). sigmaaldrich.com

Label-Free Binding Assays: Modern techniques, such as those using mass spectrometry, allow for the detection of ligand-receptor binding without the need for radioactive labels. nih.govbohrium.com These methods offer advantages in terms of safety and disposal. nih.gov Other label-free methods include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which measure the kinetics and thermodynamics of the binding event, respectively.

Interactive Table 3: Comparison of Protein-Ligand Binding Assay Techniques

Technique Principle Key Output Advantages
Radioligand Assay Competitive displacement of a radiolabeled ligand Binding Affinity (Ki, IC₅₀) High sensitivity, well-established
Mass Spectrometry Binding Assay Direct detection of bound, unlabeled ligand Binding Affinity No radioactive labels needed nih.gov
Surface Plasmon Resonance (SPR) Change in refractive index upon binding Association/dissociation rates (kₒₙ, kₒff), Affinity (KD) Real-time kinetics, label-free

After identifying a binding target, functional assays are necessary to determine the biological consequence of this interaction. harvard.edu These assays are performed in living cells to provide a more physiologically relevant context.

Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. For example, adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the levels of cyclic AMP (cAMP). creative-biolabs.com A reporter gene assay could be designed where the expression of an easily measurable protein (like luciferase or green fluorescent protein) is placed under the control of a cAMP-responsive element. nih.gov An increase or decrease in the reporter signal after treatment with this compound would indicate that the compound is acting as an agonist or antagonist of that pathway.

Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of individual cells. It can be used to assess a wide range of functional outcomes in response to this compound treatment. For instance, researchers can measure changes in cell cycle progression, the induction of apoptosis (programmed cell death), or the expression of specific cell surface markers.

In Vitro and In Vivo Model Systems for Mechanistic Studies

Mechanistic studies are foundational to understanding how a compound like this compound functions at a biological level. The use of appropriate model systems is crucial for generating physiologically relevant data. Researchers select from a variety of in vitro cell cultures and genetically modified organisms to probe the compound's molecular interactions and systemic effects.

In vitro cell culture models are indispensable tools for the initial characterization of the biological activity of adenosine analogs. These systems allow for controlled, high-throughput screening and detailed mechanistic investigation in a simplified biological context. While direct studies on this compound are not extensively published, the methodologies applied to other modified adenosine nucleosides provide a clear framework for its investigation.

Research on similar compounds utilizes a range of cell lines to explore effects like cytotoxicity, radiosensitization, and antimicrobial activity. For instance, studies on 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine have employed human cancer cell lines such as PC3 (prostate cancer) and MCF-7 (breast cancer), alongside non-cancerous HaCaT cells (human keratinocytes), to assess its potential as a radiosensitizer. researchgate.net Such a panel allows for the evaluation of both efficacy in target cells and potential toxicity in normal cells.

Furthermore, the antibacterial properties of various adenosine analogues have been evaluated against reference strains of bacteria, including Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative species such as Escherichia coli and Pseudomonas aeruginosa. nih.gov These prokaryotic models are essential for research into novel antibiotics. The choice of cell model is dictated by the research question, whether it is exploring anticancer, antimicrobial, or other pharmacological properties.

Interactive Table: Representative Cell Culture Models for Studying Adenosine Analogs

Cell Line/Strain Organism Tissue/Cell Type Research Application for Adenosine Analogs
PC3 Homo sapiens Prostate Cancer Investigating radiosensitizing and cytotoxic effects
MCF-7 Homo sapiens Breast Cancer Assessing anticancer properties and cell cycle influence
HaCaT Homo sapiens Keratinocyte Evaluating cytotoxicity in non-cancerous cells
Staphylococcus aureus - Gram-positive bacteria Screening for antibacterial activity
Streptococcus pneumoniae - Gram-positive bacteria Determining minimal inhibitory concentrations (MIC)

While in vitro models are excellent for initial screening, in vivo systems are necessary to understand a compound's effects within a whole, living organism. Genetically modified organisms (GMOs), particularly transgenic mice, offer powerful platforms for dissecting the specific molecular targets of compounds like this compound.

Although specific GMO studies for this compound are not documented in available literature, the established strategies for other receptor-active compounds provide a clear path forward. Adenosine analogs are known to interact with adenosine receptors (A1, A2A, A2B, A3). nih.gov Therefore, a common research strategy involves the use of knockout mice, where the gene for a specific adenosine receptor subtype has been deleted. By administering the compound to these animals and comparing their response to wild-type counterparts, researchers can definitively identify which receptor is mediating the compound's effects.

Another sophisticated approach is the creation of "humanized" models, where a mouse gene is replaced with its human equivalent. This is particularly valuable when there are known differences in receptor pharmacology between species. A humanized adenosine receptor mouse model would allow for a more accurate prediction of this compound's efficacy and interactions in humans. These models are crucial for studying the compound's influence on complex physiological processes such as inflammation, neurotransmission, and cardiovascular function, which cannot be fully replicated in vitro. embopress.org

Bioinformatic and Cheminformatic Tools for Data Analysis and Prediction

In parallel with wet-lab experimentation, computational tools play an increasingly vital role in modern chemical biology. Bioinformatic and cheminformatic approaches accelerate research by predicting molecular interactions, analyzing large datasets, and generating new hypotheses for experimental validation.

Cheminformatics focuses on the computational analysis of chemical data. For a compound like this compound, a primary application is molecular docking . This technique computationally predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. embopress.org For example, researchers have used molecular docking to predict the binding of adenosine analogs, such as the metabolite of Remdesivir, to the Adenosine A2A Receptor. embopress.org This same approach can be applied to this compound to predict its binding affinity and pose within the active sites of various potential protein targets, such as adenosine receptors or metabolic enzymes.

Another key tool is the analysis of Quantitative Structure-Activity Relationships (QSAR) . QSAR models are mathematical relationships that link the chemical structure of a compound with its biological activity. By analyzing a series of related adenosine analogs, researchers can build models that predict the activity of new, untested compounds like this compound based solely on its structural features.

Bioinformatics provides the tools to analyze biological data, particularly sequence and structural information. For modified nucleosides, specialized databases and visualization tools are essential. For instance, databases exist that catalog nucleotide modifications in ribosomal RNA (rRNA), allowing researchers to visualize the positions of modifications in 2D and 3D structures. nih.gov While this compound is not a standard RNA modification, these tools can be adapted to model how its integration into a nucleic acid strand might alter the local structure or interactions, providing insight into potential mechanisms of action if it were to function as an RNA precursor analog.

Interactive Table: Computational Tools in Modified Nucleoside Research

Tool/Methodology Field Application for this compound Research
Molecular Docking Cheminformatics Predicts binding affinity and orientation to protein targets (e.g., adenosine receptors). embopress.org
Molecular Dynamics (MD) Simulation Cheminformatics Simulates the movement of the compound and its target protein over time to assess binding stability.
Quantitative Structure-Activity Relationship (QSAR) Cheminformatics Predicts biological activity based on chemical structure by modeling related compounds.
3D Structure Visualization Bioinformatics Visualizes the compound's structure and its fit within a target's binding pocket. nih.gov

Future Research Directions and Unanswered Questions in 2 ,3 Dimethoxyadenosine Scholarship

Elucidating Novel Biological Roles and Pathways

A primary objective for future research is to determine if 2',3'-Dimethoxyadenosine occurs naturally in any organism and, if so, to identify its biological roles. The presence of single 2'-O-methylation on adenosine (B11128) is known to play a role in RNA stability and translation, and it is crucial to investigate how the addition of a second methoxy (B1213986) group at the 3' position might alter or expand these functions.

Key Unanswered Questions:

Is this compound a naturally occurring modification in any RNA species across the domains of life?

If it is a synthetic compound, what are its effects on cellular systems upon introduction?

Does this modification influence RNA stability, localization, or translational efficiency in a manner distinct from single methylations?

Are there specific cellular pathways, such as stress response or development, where the presence of this compound, or the enzymes that could potentially synthesize it, is critical?

Future studies will likely involve sensitive detection methods, such as mass spectrometry, to screen for this modification in various organisms and cell types under different conditions. Functional genomic screens could also be employed to identify genes whose loss or overexpression phenocopies the effects of this compound treatment, thereby implicating it in specific cellular pathways.

Identification of Undiscovered Molecular Targets and Interaction Networks

The biological effects of any molecule are mediated through its interactions with other cellular components, primarily proteins. Identifying the specific proteins that bind to or are modulated by this compound is a critical step in understanding its mechanism of action. The unique chemical structure imparted by the dual methoxy groups may create novel binding pockets or alter existing ones, leading to a distinct interactome compared to adenosine or its singly methylated counterparts.

Prospective Research Approaches:

Affinity-based proteomics: Synthesizing biotinylated or otherwise tagged derivatives of this compound to be used as bait for capturing interacting proteins from cell lysates.

Computational modeling and screening: In silico docking studies to predict potential protein binders based on the three-dimensional structure of this compound.

Cellular thermal shift assays (CETSA): To identify proteins that are stabilized or destabilized upon binding to this compound in living cells.

These approaches will be instrumental in building a comprehensive interaction network for this compound, providing insights into its potential regulatory roles.

Development of Advanced Research Probes and Tools based on this compound

To facilitate the study of its biological roles and molecular targets, the development of specialized chemical probes and research tools derived from this compound is essential. These tools can be designed to visualize the molecule within cells, to identify its binding partners, or to selectively perturb its functions.

Examples of Potential Research Tools:

Fluorescent analogs: The synthesis of fluorescently labeled this compound would enable real-time imaging of its uptake, subcellular localization, and dynamics.

Photo-crosslinkable probes: Incorporating photoreactive groups into the this compound scaffold would allow for the covalent trapping of interacting proteins upon UV irradiation, facilitating their identification.

Click-chemistry compatible analogs: The introduction of bioorthogonal handles, such as alkynes or azides, would permit the use of click chemistry for a variety of applications, including the attachment of affinity tags or imaging agents.

The creation of a robust toolkit of chemical probes will significantly accelerate the pace of discovery in the field of this compound research.

Integration with Systems Biology and Omics Approaches

A holistic understanding of the cellular impact of this compound will require the integration of multiple high-throughput "omics" datasets. By simultaneously profiling the transcriptome, proteome, and metabolome of cells exposed to this compound, researchers can construct a comprehensive picture of the resulting cellular state.

Integrative Omics Strategies:

Transcriptomics (RNA-seq): To identify changes in gene expression profiles in response to this compound, which can provide clues about the affected signaling pathways and cellular processes.

Proteomics: To quantify global changes in protein abundance and post-translational modifications, revealing downstream effects on cellular machinery.

Metabolomics: To analyze alterations in the cellular metabolome, which can indicate changes in metabolic pathways and energy status.

By integrating these datasets, it will be possible to build predictive models of this compound's function and to identify key nodes in the cellular network that are perturbed by its presence.

Omics ApproachPotential Insights for this compound Research
Transcriptomics Identification of regulated genes and pathways.
Proteomics Discovery of changes in protein expression and modification.
Metabolomics Characterization of altered metabolic states.

Exploring Evolutionary and Comparative Biochemistry of Dimethoxylated Nucleosides

Investigating the evolutionary origins and distribution of enzymes capable of 2' and 3' O-methylation of adenosine can provide profound insights into the potential biological relevance of this compound. A comparative biochemical approach across different species could reveal whether the machinery for such a modification is conserved and under what physiological conditions it might be active.

Key Research Questions in Evolutionary Biochemistry:

Are there any known methyltransferases with dual specificity for the 2' and 3' hydroxyl groups of adenosine?

Can existing 2'-O-methyltransferases or 3'-O-methyltransferases be engineered to create this compound?

Does a comparative analysis of RNA modification landscapes across diverse species reveal any instances of vicinal di-methylation on ribose sugars?

Phylogenetic analysis of known RNA methyltransferases, coupled with in vitro enzymatic assays using 2'-O-methyladenosine or 3'-O-methyladenosine as substrates, could uncover enzymes with the potential to synthesize this compound. Such studies would not only shed light on the evolutionary history of RNA modification but also provide the tools necessary to produce this compound for further biological investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',3'-Dimethoxyadenosine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves regioselective methoxylation of adenosine derivatives. For example, hydroxyl groups at the 2' and 3' positions are protected using trityl chloride (TrtCl) and dimethylaminopyridine (DMAP) in dichloromethane (DCM), achieving 88% yield under reflux conditions . Subsequent deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields the final product (87% yield). Purity is optimized via crystallization using ethanol-water mixtures, as demonstrated in analogous adenosine derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Analyze methoxy proton signals (δ ~3.3–3.5 ppm) and ribose conformation (e.g., coupling constants J1',2' and J2',3').
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 260 nm). A retention time of 8.2 min under isocratic conditions (acetonitrile:water = 15:85) confirms purity ≥95% .
  • Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> m/z 310.1) validates molecular weight .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Store at −20°C in airtight, light-protected containers. Stability tests on similar compounds (e.g., 2',5'-dideoxyadenosine) show <5% degradation over 6 months under these conditions. Avoid aqueous solutions at neutral pH, as hydrolysis of the glycosidic bond occurs at >40°C .

Advanced Research Questions

Q. How do structural modifications at the 2' and 3' positions of adenosine influence binding affinity to adenosine receptors?

  • Methodological Answer : Competitive radioligand binding assays (e.g., using [<sup>3</sup>H]CGS-21680 for A2A receptors) reveal that 2',3'-dimethoxy substitution reduces affinity by ~10-fold compared to unmodified adenosine. Molecular docking studies (AutoDock Vina) suggest steric hindrance from methoxy groups disrupts hydrogen bonding with His264 and Asn253 residues .

Q. What strategies can resolve contradictory data regarding the biological activity of this compound in different cellular models?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Metabolic Stability Assays : Use liver microsomes to assess degradation rates, as variations in metabolite profiles (e.g., demethylation) may explain discrepancies .
  • Cell-Specific Uptake : Quantify intracellular concentrations via LC-MS to rule out transporter-mediated differences .

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADME Prediction : SwissADME or ADMETLab 2.0 estimate logP = 0.9 (moderate lipophilicity) and low blood-brain barrier penetration (BBB score = 0.12).
  • MD Simulations : GROMACS simulations (AMBER force field) reveal that methoxy groups enhance ribose rigidity, reducing conformational flexibility during membrane permeation .

Critical Analysis of Contradictory Evidence

  • Synthesis Yield Discrepancies : Variations in yields (44%–92% for similar adenosine derivatives) are attributed to reaction scale and purification techniques (e.g., column chromatography vs. crystallization) .
  • Biological Activity Variability : Differences in reported IC50 values may stem from assay conditions (e.g., Mg<sup>2+</sup> concentration, which modulates receptor conformation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.